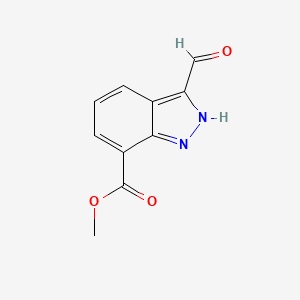

Methyl 3-formyl-1H-indazole-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

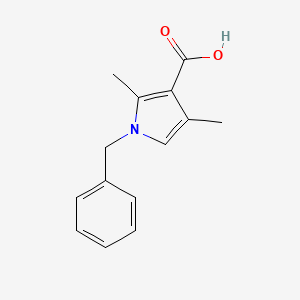

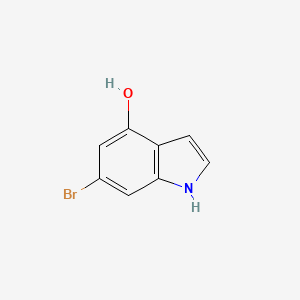

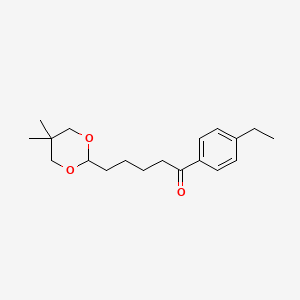

“Methyl 3-formyl-1H-indazole-7-carboxylate” is a chemical compound that belongs to the indazole class. It has a molecular weight of 204.18 g/mol. It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of indazoles, the class to which this compound belongs, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for “Methyl 3-formyl-1H-indazole-7-carboxylate” is 1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(6-13)5-12-10(8)9/h2-6,12H,1H3 .

Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .

Physical And Chemical Properties Analysis

“Methyl 3-formyl-1H-indazole-7-carboxylate” is a pale-yellow to yellow-brown solid .

Aplicaciones Científicas De Investigación

Synthesis of Heteroaromatic Systems

Research has explored the synthesis of heteroaromatic systems utilizing indazole derivatives as key intermediates. For instance, Starosotnikov et al. (2002) demonstrated the preparation of 14π-electron peri-annelated tricyclic heteroaromatic systems based on 2,4,6-trinitrotoluene, highlighting the versatility of indazole derivatives in synthesizing complex aromatic structures with potential applications in materials science and organic electronics Starosotnikov, Vinogradov, & Shevelev, 2002.

Structural Studies and Magnetic Resonance Spectroscopy

Indazole derivatives have been studied for their structural characteristics using X-ray crystallography and magnetic resonance spectroscopy. Teichert et al. (2007) investigated the structures of fluorinated indazoles, contributing to the understanding of their supramolecular structure and the impact of fluorination on their physical and chemical properties. This research can inform the design of pharmaceuticals and materials with tailored properties Teichert et al., 2007.

Chemodivergent Functionalization

Bhattacharjee et al. (2021) developed a metal-free method for the C-3 functionalization of 2H-indazoles, presenting a strategy for the synthesis of formylated indazoles and carboxylic acid esters. This approach opens avenues for the functional diversification of indazole derivatives in synthetic chemistry, potentially leading to novel drug candidates or functional materials Bhattacharjee, Laru, Ghosh, & Hajra, 2021.

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3-formyl-2H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(5-13)11-12-9(6)7/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPVQYHYAQLCDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(NN=C21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formyl-1H-indazole-7-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

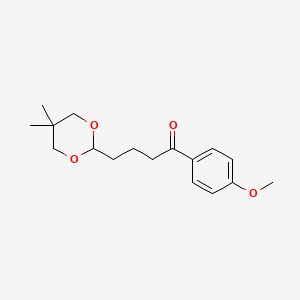

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)

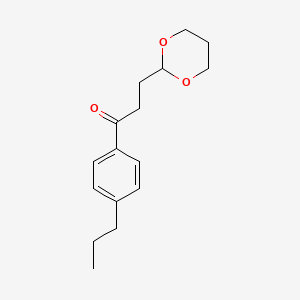

![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)